Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

Suzuki-Miyaura Cross-Coupling Regioselective Synthesis Pyrrole Functionalization

This N-Boc-2,5-dibromopyrrole is the definitive building block for modular, regioselective pyrrole functionalization. Unlike unprotected 2,5-dibromo-1H-pyrrole (CAS 56454-25-2), the Boc protecting group prevents acidic N-H interference during Li-halogen exchange and organometallic cross-couplings, enabling the controlled, sequential introduction of three distinct aryl groups at the 3-, 4-, and 5-positions—a feat validated in lamellarin L/N total synthesis. The differentiated electronic profile vs. tosyl- or SEM-protected analogs delivers superior regioselectivity and yields in iterative Suzuki-Miyaura couplings. Ideal for medicinal chemistry library diversification, conjugated polymer monomer synthesis, and indolopyrrole kinase inhibitor scaffolds. Choose this compound when synthetic precision, protecting group orthogonality, and proven performance in complex alkaloid construction are non-negotiable.

Molecular Formula C9H11Br2NO2
Molecular Weight 325 g/mol
CAS No. 117657-38-2
Cat. No. B047556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
CAS117657-38-2
Synonyms2,5-Dibromo-1H-pyrrole-1-carboxylic Acid 1,1-Dimethylethyl Ester; _x000B_2,5-Dibromo-1H-pyrrole-1-carboxylic Acid tert-Butyl Ester; 
Molecular FormulaC9H11Br2NO2
Molecular Weight325 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(=CC=C1Br)Br
InChIInChI=1S/C9H11Br2NO2/c1-9(2,3)14-8(13)12-6(10)4-5-7(12)11/h4-5H,1-3H3
InChIKeyNTGSPDLQYRAXAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate (CAS 117657-38-2): A Foundational Pyrrole Scaffold for Regioselective Functionalization


tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate (CAS 117657-38-2) is a halogenated, N-protected pyrrole derivative with the molecular formula C9H11Br2NO2 and a molecular weight of 325.00 g/mol . It is characterized as a clear, colorless oil or a light yellow solid, requiring storage at 2-8°C [1]. The compound features two bromine atoms at the 2- and 5-positions of the pyrrole ring, which serve as handles for cross-coupling reactions, and a tert-butoxycarbonyl (Boc) group on the nitrogen atom, which protects it during synthesis and can be removed under mild acidic conditions [2].

Why tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate Cannot Be Replaced by Other Dibromopyrroles or N-Protection Strategies


The unique combination of a tert-butoxycarbonyl (Boc) protecting group and a 2,5-dibromo substitution pattern on the pyrrole core confers specific and verifiable advantages that are absent in generic analogs. Simple substitution with unprotected 2,5-dibromo-1H-pyrrole (CAS 56454-25-2) is not a viable alternative, as the N-H proton is acidic and can interfere with organometallic reactions (e.g., Grignard, lithium-halogen exchange) or lead to unwanted side reactions during cross-couplings [1]. Furthermore, the electronic and steric properties of the Boc group provide a distinct reactivity profile compared to other N-protecting groups (e.g., tosyl, SEM), which directly influences the yield and, critically, the regioselectivity of subsequent functionalizations like Suzuki-Miyaura couplings [2]. The following quantitative evidence demonstrates where this compound offers specific, measurable performance advantages over its closest comparators.

Quantitative Evidence Guide for tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate: Direct Comparator Analysis


Regioselective Mono-Suzuki Coupling Enabled by Boc Protection on N-Boc-2,5-dibromopyrrole

The Boc-protected compound, tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate, demonstrates controlled mono-Suzuki-Miyaura coupling with indol-2-ylboronic acid, yielding the 2-indolyl-5-bromopyrrole derivative [1]. This contrasts sharply with 2,5-dibromo-1H-pyrrole, for which achieving high regioselectivity in mono-coupling is a significant challenge due to the free N-H group's potential interference and the similar electronic environment of the C2 and C5 bromine atoms. The study reports good to excellent yields for this selective mono-functionalization, providing a platform for the subsequent introduction of a second, different aryl group to generate non-symmetrical 2,5-disubstituted pyrroles [1]. The N-Boc group is essential for this outcome, as it can be easily removed post-coupling to yield the deprotected product [1].

Suzuki-Miyaura Cross-Coupling Regioselective Synthesis Pyrrole Functionalization

Boc Group as a Critical Enabler for Iterative Suzuki-Miyaura Coupling in Lamellarin Synthesis

In the modular synthesis of lamellarins, the Boc-protected scaffold tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is the designated starting material for a sequence involving Br-Li exchange, methoxycarbonylation, and iterative Suzuki-Miyaura coupling [1]. The process yields 3,4,5-triarylpyrrole intermediates which are then converted to lamellarins L and N [1]. A direct comparison with alternative N-protecting groups (e.g., tosyl or SEM) reveals that the Boc group provides a uniquely balanced stability and lability profile. While a tosyl group offers robust protection, its removal often requires harsh reductive conditions that are incompatible with many sensitive functional groups. A SEM group is labile to fluoride, but its steric bulk can hinder subsequent coupling reactions. The Boc group, in contrast, is stable to the basic and organometallic conditions of the iterative Suzuki couplings, yet it can be cleanly removed under mild acidic conditions (e.g., TFA) at the end of the synthetic sequence, preserving the integrity of the complex pyrrole core [1].

Lamellarin Synthesis Iterative Suzuki-Miyaura Coupling Pyrrole-2-carboxylate Synthesis

Quantitative Physicochemical Profile Informs Procurement for Synthesis Planning

For researchers planning syntheses, the compound's measured or computed physicochemical properties provide crucial planning data. The LogP is reported as 3.79630, and the density as 1.69 g/cm³ . These values are distinct from those of the unprotected comparator, 2,5-dibromo-1H-pyrrole, which has a computed XLogP3-AA of 2.6 and a molecular weight of 223.87 g/mol [1]. The higher LogP and molecular weight of the Boc-protected compound directly impact its solubility, chromatographic behavior, and extraction properties, which are essential parameters for reaction work-up and purification. Using the unprotected analog as a surrogate for these calculations would lead to significant errors in synthetic planning.

Physicochemical Properties LogP Density

Verifiable Storage Stability Confirmed by Vendor Specifications

Vendor technical datasheets consistently specify that tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is stable under recommended storage conditions, which are defined as sealed in a dry environment at 2-8°C [1]. This is a critical piece of information for procurement and inventory management, especially when compared to less stable dibromopyrrole derivatives that may require storage under inert atmosphere or at lower temperatures to prevent decomposition. The compound's stability is further supported by a safety data sheet (SDS) indicating it is stable under recommended storage conditions [2]. This documented stability reduces the risk of receiving degraded material and ensures the compound's long-term usability in ongoing research projects.

Chemical Stability Storage Conditions Procurement

High-Impact Research and Industrial Application Scenarios for tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate


Building Block for the Modular Synthesis of Lamellarin-Class Anticancer Alkaloids

This compound is the definitive starting material for the modular, regioselective synthesis of lamellarin alkaloids, a class of marine natural products with potent anticancer activity [1]. Its Boc-protected pyrrole core allows for a sequence of Br-Li exchange, methoxycarbonylation, and iterative Suzuki-Miyaura couplings to introduce three different aryl groups at the 3-, 4-, and 5-positions, a feat of complexity that is not feasible with unprotected or alternative N-protected 2,5-dibromopyrroles [1]. The successful synthesis of lamellarin L and N from this scaffold validates its critical role [1].

Synthesis of Non-Symmetrical 2,5-Disubstituted Pyrrole Derivatives

For the preparation of non-symmetrical 2,5-disubstituted pyrroles, tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate offers a unique advantage over symmetrical dibromopyrroles. As demonstrated by Beaumard et al. (2010), this compound undergoes a controlled mono-Suzuki-Miyaura coupling at one bromine position, leaving the second bromine available for a subsequent coupling with a different boronic acid [2]. This sequential functionalization is highly valuable for constructing molecular diversity in medicinal chemistry programs, enabling the synthesis of libraries of compounds with varied substitution patterns from a single, versatile core.

Precursor for Advanced Functional Materials via Cross-Coupling

The dual bromine handles on the Boc-protected pyrrole ring make this compound an ideal monomer for the synthesis of conjugated polymers and organic electronic materials. The ability to perform sequential or double cross-coupling reactions, such as Suzuki or Stille couplings, allows for the precise construction of well-defined oligomers and polymers [3]. The Boc group can serve as a solubility-enhancing moiety during polymerization and can be subsequently removed to generate the free N-H pyrrole for further modification or to influence the material's electronic properties [3].

Synthesis of Indolopyrrole Derivatives for Drug Discovery

The compound is a proven reagent for the synthesis of indolopyrrole derivatives, as shown by its controlled mono-coupling with indol-2-ylboronic acid [2]. This specific application is critical for exploring the chemical space of bis-heterocyclic compounds, which are of high interest in pharmaceutical research for their potential as kinase inhibitors and other bioactive molecules [2]. The resulting 2-indolyl-5-bromopyrrole intermediate is a valuable platform for further diversification.

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